molecular formula C30H34N2O6S B11968538 ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11968538
M. Wt: 550.7 g/mol
InChI Key: QDMFFKIZFORMQE-XIEYBQDHSA-N
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Description

Ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as methoxy, pentyloxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of Substituents: The core structure is then functionalized with methoxy, pentyloxy, and other substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Formation of the Benzylidene Group: The final step involves the condensation of the intermediate with an aldehyde to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Modulating Receptor Function: Interacting with cell surface or intracellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and stability.

Comparison with Similar Compounds

Ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

  • Ethyl (2E)-2-[3-methoxy-4-(propoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-[3-methoxy-4-(butoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and physicochemical properties.

Properties

Molecular Formula

C30H34N2O6S

Molecular Weight

550.7 g/mol

IUPAC Name

ethyl (2E)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H34N2O6S/c1-6-8-9-16-38-23-15-10-20(17-24(23)36-5)18-25-28(33)32-27(21-11-13-22(35-4)14-12-21)26(29(34)37-7-2)19(3)31-30(32)39-25/h10-15,17-18,27H,6-9,16H2,1-5H3/b25-18+

InChI Key

QDMFFKIZFORMQE-XIEYBQDHSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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